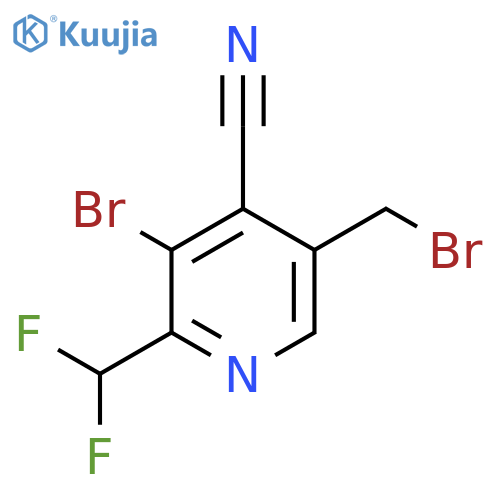

Cas no 1805359-98-1 (3-Bromo-5-(bromomethyl)-4-cyano-2-(difluoromethyl)pyridine)

1805359-98-1 structure

商品名:3-Bromo-5-(bromomethyl)-4-cyano-2-(difluoromethyl)pyridine

CAS番号:1805359-98-1

MF:C8H4Br2F2N2

メガワット:325.935566902161

CID:4859887

3-Bromo-5-(bromomethyl)-4-cyano-2-(difluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-5-(bromomethyl)-4-cyano-2-(difluoromethyl)pyridine

-

- インチ: 1S/C8H4Br2F2N2/c9-1-4-3-14-7(8(11)12)6(10)5(4)2-13/h3,8H,1H2

- InChIKey: AGBXWWHHSZTVKU-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C#N)C(CBr)=CN=C1C(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 241

- トポロジー分子極性表面積: 36.7

- 疎水性パラメータ計算基準値(XlogP): 2.5

3-Bromo-5-(bromomethyl)-4-cyano-2-(difluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029061526-1g |

3-Bromo-5-(bromomethyl)-4-cyano-2-(difluoromethyl)pyridine |

1805359-98-1 | 97% | 1g |

$1,475.10 | 2022-04-01 |

3-Bromo-5-(bromomethyl)-4-cyano-2-(difluoromethyl)pyridine 関連文献

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

1805359-98-1 (3-Bromo-5-(bromomethyl)-4-cyano-2-(difluoromethyl)pyridine) 関連製品

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 503537-97-1(4-bromooct-1-ene)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬